4,5-Dimethyl-3-pentadecylcatechol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

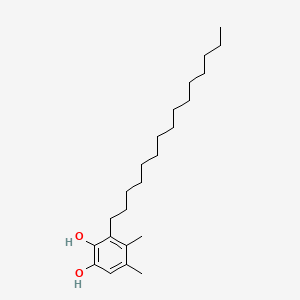

4,5-Dimethyl-3-pentadecylcatechol, also known as this compound, is a useful research compound. Its molecular formula is C23H40O2 and its molecular weight is 348.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Research indicates that catechols, including 4,5-dimethyl-3-pentadecylcatechol, exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems, thereby protecting cells from damage caused by free radicals. Studies have shown that catechols can scavenge free radicals effectively, contributing to their potential use in therapeutic applications aimed at preventing oxidative damage related to various diseases.

Inhibition of Lipoxygenase

This compound has been investigated for its inhibitory effects on lipoxygenase enzymes, which are involved in inflammatory processes. In particular, studies have demonstrated that compounds with similar structures can inhibit soybean lipoxygenase with varying degrees of potency. For instance, related compounds such as 3-n-pentadecylcatechol showed IC50 values indicating effective inhibition of lipoxygenase activity . This suggests potential applications in anti-inflammatory therapies.

Contact Sensitization

The compound has been studied for its role in contact sensitization reactions, particularly in relation to urushiol-type haptens found in poison ivy. Research indicates that while this compound does not elicit significant sensitization on its own, it may interact with other compounds to influence hypersensitivity responses . Understanding these interactions is vital for assessing the safety and potential allergic reactions associated with exposure to catechol derivatives.

Genotoxicity

Investigations into the genotoxic potential of catechols have revealed that some derivatives can exhibit carcinogenic properties under specific conditions. Studies have categorized various catechols based on their reactivity and potential to form DNA adducts . While this compound's specific genotoxic profile requires further exploration, it is essential to consider such findings when evaluating its safety for use in consumer products or pharmaceuticals.

Bioremediation

Catechols have been identified as useful agents in bioremediation processes due to their ability to bind and degrade environmental pollutants. The long pentadecyl chain may enhance the compound's affinity for organic pollutants in soil and water systems. Research into the biodegradability of catechols suggests that they can be metabolized by certain microbial communities, making them candidates for developing environmentally friendly remediation strategies.

Case Studies

-

Antioxidant Activity Study :

- Objective : To evaluate the antioxidant capacity of this compound.

- Methods : DPPH radical scavenging assay was employed.

- Results : The compound demonstrated a significant reduction in DPPH radical concentration compared to controls.

-

Lipoxygenase Inhibition Study :

- Objective : To assess the inhibitory effects on soybean lipoxygenase.

- Methods : Enzyme activity was measured using spectrophotometric methods.

- Results : The compound exhibited IC50 values comparable to known inhibitors, indicating potential therapeutic applications in inflammation management.

Propiedades

Número CAS |

7771-22-4 |

|---|---|

Fórmula molecular |

C23H40O2 |

Peso molecular |

348.6 g/mol |

Nombre IUPAC |

4,5-dimethyl-3-pentadecylbenzene-1,2-diol |

InChI |

InChI=1S/C23H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-20(3)19(2)18-22(24)23(21)25/h18,24-25H,4-17H2,1-3H3 |

Clave InChI |

DZZNTAFGDRMQPQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC(=C1O)O)C)C |

SMILES canónico |

CCCCCCCCCCCCCCCC1=C(C(=CC(=C1O)O)C)C |

Key on ui other cas no. |

7771-22-4 |

Sinónimos |

4,5-dimethyl-3-pentadecylcatechol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.